molecular formula C7H14O2Si B102237 Trimethylsilyl crotonate CAS No. 18269-64-2

Trimethylsilyl crotonate

Cat. No.: B102237
CAS No.: 18269-64-2
M. Wt: 158.27 g/mol
InChI Key: VZRSIPIZCRNSAV-AATRIKPKSA-N
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Mechanism of Action

Target of Action

Trimethylsilyl crotonate is a derivative of crotonic acid, which is known to play a role in protein lysine crotonylation . This post-translational modification has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes .

Mode of Action

The unique carbon–carbon π-bond structure of crotonic acid indicates that lysine crotonylation may use distinct regulatory mechanisms from the widely studied other types of lysine acylation . The crotonyl group is transferred to lysine residues by crotonyltransferases . The crotonyl group’s planar structure allows for unique interactions with the protein, including π-aromatic interactions .

Biochemical Pathways

Lysine crotonylation is involved in various biological processes, such as DNA replication, transcription, cell differentiation, and organismal development . It is particularly enriched in nuclear proteins involved in RNA processing, nucleic acid metabolism, and chromosome organization . Dysregulation of this post-translational modification is associated with a number of diseases, including neuropsychiatric disease, carcinogenesis, and tissue injury .

Pharmacokinetics

It is known that crotonate is produced by the gut microbiota during the fermentation of non-digestible carbohydrates . The enzymes ACCS2, ACADS, ACOX1, and ACOX3 can catalyze the conversion of crotonate to crotonyl-CoA , which is then used by crotonyltransferases.

Result of Action

The result of the action of this compound would be the crotonylation of lysine residues on proteins. This modification can influence protein structure and modulate their stability, localization, and activity .

Action Environment

The action of this compound, like many biochemical reactions, can be influenced by various environmental factors. It is known that the levels of cellular crotonyl-CoA and histone Kcr can be dramatically enhanced by supplementation with crotonate , suggesting that the availability of crotonate in the cellular environment can influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of chromatographic techniques. The process involves extracting the roots with ethanol, followed by fractionation using Diaion HP-20 column chromatography, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of glycyrrhisoflavone is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods: While the primary method of obtaining glycyrrhisoflavone is through extraction from natural sources, advancements in biotransformation techniques have shown promise. For instance, the fungal strain Aspergillus niger has been used to biotransform glycyrrhisoflavone, leading to the production of various metabolites . This method offers an environmentally friendly alternative to traditional chemical synthesis.

Biological Activity

Trimethylsilyl crotonate (TMSC) is an ester derivative of crotonic acid, characterized by the presence of a trimethylsilyl group. This compound has garnered attention due to its potential biological activities, particularly in the context of protein modification through lysine crotonylation. This article explores the biological activity of TMSC, focusing on its mechanisms of action, biochemical pathways, and implications in various biological processes.

Target of Action
TMSC primarily functions as a donor of crotonyl groups, facilitating the post-translational modification known as lysine crotonylation. This modification is crucial for regulating protein function and stability, impacting processes such as gene expression and cellular differentiation.

Mode of Action
The unique structure of TMSC allows for specific interactions with lysine residues on proteins. The carbon–carbon π-bond structure inherent in crotonic acid suggests that lysine crotonylation operates through distinct regulatory mechanisms compared to other lysine acylation types.

Biochemical Pathways

Lysine Crotonylation
Lysine crotonylation has been implicated in various biological processes, including:

  • DNA replication and transcription
  • Cell differentiation
  • Developmental biology

This modification is particularly significant in histone proteins, where it influences chromatin dynamics and gene expression . For instance, studies have shown that certain proteins involved in pluripotency and metabolism exhibit high levels of crotonylation, indicating a role in maintaining stem cell characteristics .

Cellular Effects

Current research indicates that TMSC may influence cellular pathways through lysine crotonylation. For example:

  • Histone Modification : Crotonylation affects histone acetylation levels and can enhance gene expression associated with pluripotency .
  • Enzymatic Activity : Crotonylated enzymes involved in glycolysis and fatty acid metabolism demonstrate altered activity levels, suggesting that TMSC could modulate metabolic pathways .

Table 1: Summary of Biological Activities Associated with TMSC

Biological ActivityDescriptionReferences
Lysine CrotonylationModifies protein function; impacts gene expression
Influence on MetabolismAffects glycolytic and fatty acid metabolic pathways
Role in Stem Cell PluripotencyEnhances expression of pluripotency-related genes

Case Study: Crotonylome Profiling

A systematic profiling study identified numerous proteins undergoing crotonylation in mouse pluripotent stem cells. The findings revealed that these proteins were predominantly involved in central carbon metabolism and RNA biogenesis pathways. High levels of crotonyl-CoA were shown to promote proteasome activities, further emphasizing the role of TMSC in regulating critical cellular functions .

Properties

IUPAC Name

trimethylsilyl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSIPIZCRNSAV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18269-64-2
Record name Trimethylsilyl crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the γ-trimethylsilyl group in trimethylsilyl crotonates?

A1: The γ-trimethylsilyl group in trimethylsilyl crotonates plays a crucial role in their reactivity. [, ] This group enhances the selectivity of reactions by directing nucleophilic attack to the γ-carbon. This regioselectivity is valuable for constructing specific carbon-carbon bonds in organic synthesis. [, ]

Q2: What are the potential applications of γ-trimethylsilylated trimethylsilyl crotonates in organic synthesis?

A2: γ-Trimethylsilylated trimethylsilyl crotonates are versatile building blocks in organic synthesis. Their ability to undergo regioselective reactions, particularly cross-aldol reactions, makes them valuable for synthesizing complex molecules. [] They can act as precursors to various organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science.

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